molecular formula C18H24N2O4 B2769618 Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}carbamoyl)benzoate CAS No. 2380085-94-7

Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}carbamoyl)benzoate

Cat. No.: B2769618
CAS No.: 2380085-94-7
M. Wt: 332.4
InChI Key: HAHCUHGARKOFQH-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}carbamoyl)benzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a morpholine ring, a cyclobutyl group, and a benzoate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}carbamoyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl group is synthesized through a cyclization reaction, often involving a suitable cyclobutane precursor.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a morpholine derivative reacts with the cyclobutyl intermediate.

    Carbamoylation: The carbamoyl group is added through a reaction with a suitable isocyanate or carbamoyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or benzoate groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}carbamoyl)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate
  • Methyl 4-(morpholin-4-ylcarbonyl)benzoate

Uniqueness

Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[(1-morpholin-4-ylcyclobutyl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-23-17(22)15-5-3-14(4-6-15)16(21)19-13-18(7-2-8-18)20-9-11-24-12-10-20/h3-6H,2,7-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHCUHGARKOFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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